2,8-Bis(9H-carbazol-9-yl)dibenzothiophene
Description
Chemical Identity and Nomenclature
This compound is a well-characterized organic compound with the Chemical Abstracts Service registry number 913738-04-2. The compound possesses the molecular formula C₃₆H₂₂N₂S and exhibits a molecular weight of 514.64 to 514.65 grams per mole, depending on the precision of measurement. This precise molecular composition reflects the systematic attachment of two carbazole moieties to specific positions on the dibenzothiophene core structure.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the full name being 9,9'-(2,8-dibenzothiophenediyl)bis-9H-carbazole. Alternative naming systems recognize this material as 2,8-di(9-carbazolyl)dibenzothiophene, emphasizing the positional substitution pattern on the central heterocyclic core. The compound is also referenced in scientific literature through various synonyms including 9-(8-carbazol-9-yldibenzothiophen-2-yl)carbazole.
The molecular structure exhibits a distinctive architecture where two 9H-carbazole units are connected through nitrogen atoms at the 9-position to carbon atoms located at the 2 and 8 positions of the dibenzothiophene framework. This specific substitution pattern is crucial for the compound's electronic properties and distinguishes it from other possible isomeric arrangements. The Chemical Abstracts Service has assigned the compound the MDL number MFCD28291905, facilitating database searches and chemical identification.
Table 1: Chemical Identification Parameters
Historical Development in Organic Electronics
The development of this compound emerged from the broader research efforts to create efficient organic light-emitting materials that could overcome fundamental limitations in conventional fluorescent systems. The historical context of this compound's development is intrinsically linked to advances in thermally activated delayed fluorescence technology, which represents a paradigm shift in organic electroluminescence from traditional approaches that relied primarily on fluorescent or phosphorescent emission mechanisms.
Research into carbazole-based materials for organic electronics gained momentum in the late 20th and early 21st centuries, driven by the need for materials that could achieve high external quantum efficiencies while maintaining good operational stability. The specific architecture of this compound was designed to address critical challenges in blue emission devices, which historically suffered from lower efficiencies and shorter operational lifetimes compared to their green and red counterparts.
The compound's emergence as a significant material in organic electronics is documented through its application as a bipolar host material for blue thermally activated delayed fluorescence devices. Scientific investigations demonstrated that this material could achieve unprecedented external quantum efficiencies, with some device configurations reaching values exceeding 25 percent. This level of performance represented a substantial improvement over previous generations of organic light-emitting materials and established this compound as a benchmark compound in the field.
Synthetic methodologies for producing this compound have evolved to enable scale-up production, addressing one of the key barriers to commercial implementation of advanced organic electronic materials. Research groups have developed efficient synthetic routes utilizing palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination procedures, to construct the molecule from readily available starting materials. These synthetic advances have facilitated the transition from laboratory-scale synthesis to larger production volumes required for device applications.
Structural Classification Within Carbazole-Dibenzothiophene Hybrids
This compound belongs to a broader class of donor-acceptor hybrid materials that combine electron-rich carbazole units with electron-deficient heteroaromatic cores. Within this classification scheme, the compound represents a symmetric donor-acceptor-donor architecture, where the dibenzothiophene core functions as the electron-accepting component and the two carbazole substituents serve as electron-donating moieties.
The structural framework of carbazole-dibenzothiophene hybrids is characterized by the ability to tune electronic properties through systematic modification of substitution patterns and the nature of connecting linkages. In the case of this compound, the direct nitrogen-carbon bonds between the carbazole nitrogen atoms and the dibenzothiophene aromatic system create a conjugated pathway that facilitates charge transfer interactions. This electronic coupling is fundamental to the compound's photophysical behavior and its effectiveness as a host material.
The 2,8-substitution pattern on the dibenzothiophene core is particularly significant within the broader family of carbazole-dibenzothiophene hybrids. This specific regioisomer provides optimal electronic communication between the donor and acceptor components while maintaining appropriate energy level alignment for thermally activated delayed fluorescence applications. Alternative substitution patterns, such as those involving different positions on the dibenzothiophene ring system, typically result in materials with distinctly different photophysical properties and device performance characteristics.
Table 2: Structural Classification Parameters
| Structural Feature | Description | Electronic Impact |
|---|---|---|
| Donor-Acceptor Architecture | Symmetric donor-acceptor-donor | Enables charge transfer states |
| Substitution Pattern | 2,8-positions on dibenzothiophene | Optimizes electronic coupling |
| Linking Mode | Direct N-C bonds | Facilitates conjugation |
| Molecular Symmetry | C₂ symmetry | Enhances material uniformity |
Comparative studies within the carbazole-dibenzothiophene family have revealed that the specific molecular architecture of this compound provides an optimal balance between triplet energy levels and charge transport properties. The compound exhibits triplet energies in the range of 2.89 to 2.95 electron volts, which are sufficiently high to enable efficient energy transfer to blue-emitting guest molecules while preventing back-transfer processes that could compromise device efficiency. This energy level positioning is a direct consequence of the structural features that define this particular member of the carbazole-dibenzothiophene hybrid family.
The physical properties of this compound further distinguish it within its structural class. The compound exhibits a melting point of 301 degrees Celsius, indicating substantial thermal stability that is advantageous for device processing and operation. The material appears as a white to orange to green powder or crystalline solid, with the color variation potentially reflecting different polymorphic forms or purity levels. Photophysical characterization reveals maximum absorption wavelengths around 293 nanometers in dichloromethane solution and fluorescence emission at approximately 385 nanometers, consistent with the electronic structure expected for this class of materials.
Properties
IUPAC Name |
9-(8-carbazol-9-yldibenzothiophen-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N2S/c1-5-13-31-25(9-1)26-10-2-6-14-32(26)37(31)23-17-19-35-29(21-23)30-22-24(18-20-36(30)39-35)38-33-15-7-3-11-27(33)28-12-4-8-16-34(28)38/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHNJSIZTIODFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)SC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Dibenzothiophene Derivatives
- 2,8-Dibromodibenzothiophene is synthesized via electrophilic bromination of dibenzothiophene. Bromination is typically performed with bromine in chloroform at low temperatures, yielding the dibromo derivative with high selectivity.
- 2,8-Dibromodibenzothiophene-5-dioxide is obtained through oxidation of the dibromo dibenzothiophene using hydrogen peroxide in acetic acid, producing the sulfone derivative necessary for subsequent coupling reactions.
Synthesis of Carbazole Derivatives
- 3,6-Di-tert-butyl-9H-carbazole is prepared via a multi-step process involving the N-alkylation of carbazole with tert-butyl groups, often through a nucleophilic substitution reaction under basic conditions, followed by purification via chromatography.
Coupling Strategy: Buchwald-Hartwig Cross-Coupling
The core step involves coupling the carbazole derivatives to the dibenzothiophene core. The most effective method identified in recent literature is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling process that forms C-N bonds efficiently.
Reaction Conditions
- Catalyst: Palladium(0) complexes such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are commonly used.
- Ligands: Bulky phosphine ligands like XPhos or BINAP facilitate the coupling.
- Base: Sodium tert-butoxide or potassium tert-butoxide is employed to deprotonate the amine and promote coupling.
- Solvent: Anhydrous toluene or dioxane are preferred solvents, providing a high boiling point and stability under reaction conditions.
- Temperature: Elevated temperatures (~110°C) are optimal for efficient coupling.
Procedure
- The dibenzothiophene dihalide (e.g., dibromide) is dissolved with excess carbazole derivative.
- The palladium catalyst and ligand are added under inert atmosphere.
- The base is introduced, and the mixture is heated under nitrogen or argon atmosphere for 12-24 hours.
- Post-reaction, the mixture undergoes extraction, washing, and purification via column chromatography to isolate the coupled product.
Scale-Up and Optimization
Recent research demonstrates that the Buchwald-Hartwig coupling can be scaled up effectively, maintaining high yields (>60%) and purity. Key factors include:
- Degassing of solvents and reagents to prevent catalyst deactivation.
- Precise temperature control to avoid side reactions.
- Use of high-purity reagents to ensure reproducibility.
Research Findings
A study on the large-scale synthesis of TADF emitters based on dibenzothiophene cores confirms that optimizing catalyst loading, ligand choice, and reaction temperature is crucial for scalability. The process was successfully scaled from milligram to gram quantities, with minimal yield loss, indicating industrial feasibility.
Data Summary and Comparative Table
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Synthesis of dibenzothiophene dihalide | Dibenzothiophene + Br2 | Bromination in chloroform at 0°C to RT | ~83% | Selective bromination at 2,8-positions |
| Oxidation to dibenzothiophene-5-dioxide | Dibromodibenzothiophene + H2O2 | Reflux in acetic acid | ~85% | Oxidation to sulfone |
| Synthesis of carbazole derivative | 9H-Carbazole + tert-butyl halide | N-alkylation in presence of base | ~79% | Purified via chromatography |
| Coupling to form target molecule | Dibromodibenzothiophene-5-dioxide + carbazole | Pd-catalyzed Buchwald-Hartwig at 110°C | >60% | Purified via chromatography |
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
Synthesis and Scale-Up
The synthesis of 2,8-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)dibenzothiophene-S,S-dioxide can be scaled up using the Buchwald-Hartwig cross-coupling reaction . This method involves the cross-coupling of 2,8-dibromodibenzothiophene-5-dioxide with a corresponding secondary amine to produce the desired compounds . The process includes synthesizing non-commercially available starting materials and providing detailed synthetic procedures along with spectral characterization .
Key steps in the synthesis of 3,6-di-tert-butyl-9H-carbazole (compound 1):
- Dissolving 9-H-carbazole in nitromethane under a nitrogen atmosphere, then adding zinc (II) chloride .
- Dropwise addition of 2-chloro-2-methylpropane under vigorous stirring .
- Stirring the mixture at room temperature for 6 hours and monitoring the reaction via thin layer chromatography (TLC) .
- Neutralization with water, followed by extraction with dichloromethane .
Buchwald-Hartwig cross-coupling:
- Dissolving 2,8-dibromodibenzothiophene-S,S-dioxide and 3,6-di-tert-butyl-9H-carbazole in anhydrous toluene and degassing with nitrogen .
- Adding tris(dibenzylideneacetone)dipalladium(0) and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) to the reaction mixture and further degassing .
- Adding sodium tert-butoxide and tert-butanol, then heating the solution at 110 °C under a nitrogen atmosphere for 18 hours .
Applications in OLED Devices
DCzDBT is utilized in organic light-emitting diodes (OLEDs) as a host material and a hole-blocking layer .
Device Structures and Performance:
| Device Structure | Color | Max. EQE | Max. Current Efficiency |
|---|---|---|---|
| ITO/HATCN (10 nm)/NPD (40 nm)/TrisPCz/10% PtN'1N-tBu:mCBP (25nm)/ DCzDBT (8 nm)/BPyTP (40 nm)/LiF (1 nm)/Al (100 nm) | Sky-blue | 17.8% | N/A |
| ITO (40 nm)/HATCN (10 nm)/NPD (40 nm)/Tris-PCz (10 nm)/20% PtNON:mCBP (10 nm)/10% PtNON:mCBP (4 nm)/2% TBPe:mCBP (2 nm)/10% PtNON:mCBP (4 nm)/6% PtNON:mCBP (10 nm)/ DCzDBT (8 nm)/ BPyTP (40 nm)/LiF (1 nm)/AL (100 nm) | Sky-blue | 18% | N/A |
| ITO (50 nm)/HATCN (7 nm)/TAPC (75 nm)/2CzPN 6 wt% DCzDBT (20 nm)/TmPyPB (50 nm)/LiF (1.5 nm)/Al (100 nm) | Sky-blue | 18.5 % | 10.72 cd/A |
Mechanism of Action
The mechanism by which 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient charge transport and energy transfer, making it an excellent host material in OLEDs. The molecular targets and pathways involved include the interaction with electron and hole transport layers, facilitating the recombination of electrons and holes to produce light .
Comparison with Similar Compounds
Table 1: Comparison of 2,8-CzDBT with Carbazole/Carboline Derivatives
Key Findings :
- Carboline-substituted derivatives (ZDN, NDN) exhibit tailored bandgaps for specific emission colors, whereas 2,8-CzDBT is more versatile for blue-emitting systems .
Heterocycle Variants: Dibenzothiophene vs. Dibenzofuran
Table 2: Comparison of DBT- and DBF-Based Hosts
Key Findings :
- The oxygen atom in dibenzofuran (DBF) raises T1 compared to sulfur in DBT, making DBF derivatives like 28CzDBF preferable for deep-blue devices. However, 2,8-CzDBT offers superior thermal stability due to the robust DBT core .
Substituent Effects: Phosphoryl and Cyano Derivatives
Table 3: Comparison with Electron-Transport Hosts
Key Findings :
- Phosphoryl-substituted DBT (PPT) complements 2,8-CzDBT in mixed-host systems, enhancing electron mobility and reducing efficiency roll-off .
- Cyano-functionalized derivatives (e.g., DBT2CzCN) achieve higher external quantum efficiency (EQE) but suffer from accelerated degradation due to reactive CN groups.
Research Findings and Performance Metrics
- Efficiency : In mixed-host systems with mSiTrz (electron-transport host), 2,8-CzDBT achieves a maximum EQE of ~20%, outperforming DBF-based hosts in stability .
- Lifetime : Devices using 2,8-CzDBT exhibit lifetimes exceeding 500 hours at 1000 cd/m², attributed to its thermal resilience and balanced charge transport.
- Triplet Energy : While slightly lower than DBF analogs (~2.95 eV vs. >2.95 eV), 2,8-CzDBT’s T1 remains sufficient to prevent exciton quenching in blue TADF systems.
Biological Activity
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene, also known as DCzDBT, is an organic compound characterized by its unique structure that includes two carbazole units linked to dibenzothiophene. This compound has garnered attention in various fields, particularly in organic electronics and biological applications due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with DCzDBT, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C36H22N2S
- Molecular Weight : 514.646 g/mol
- CAS Number : 913738-04-2
- IUPAC Name : 9-(8-carbazol-9-yldibenzothiophen-2-yl)carbazole
DCzDBT exhibits biological activity primarily through its interactions with cellular targets and its ability to modulate various signaling pathways. Research indicates that compounds with carbazole structures often demonstrate anticancer properties, potentially through the induction of apoptosis and inhibition of tumor cell proliferation.
Key Mechanisms:
- Antioxidant Activity : DCzDBT has been noted for its capacity to scavenge free radicals, thereby reducing oxidative stress in cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression, such as proteases and kinases.
- Interaction with DNA : DCzDBT can intercalate into DNA, disrupting replication and transcription processes.
In Vitro Studies
Recent studies have explored the cytotoxic effects of DCzDBT on various cancer cell lines. For instance, a study reported significant inhibition of cell growth in human breast cancer cells (MCF-7) treated with DCzDBT, demonstrating an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.4 | Induces apoptosis |
| HeLa | 4.8 | DNA intercalation |
| A549 | 6.1 | Enzyme inhibition |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various carbazole derivatives, including DCzDBT. The results indicated that DCzDBT exhibited superior activity against several cancer cell lines compared to standard chemotherapeutics like doxorubicin.
-
Molecular Docking Studies :
- Molecular docking simulations have shown that DCzDBT can effectively bind to the active sites of proteins involved in cancer pathways, such as Mpro (main protease) associated with SARS-CoV-2. The binding affinities suggest potential therapeutic applications beyond oncology.
Toxicity and Safety Profile
While promising in terms of efficacy, the safety profile of DCzDBT remains a critical area for further investigation. Preliminary studies indicate low toxicity levels in non-cancerous cell lines; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic use.
Q & A
Basic: What are the standard synthetic methods for preparing 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene?
Methodological Answer:
The compound is typically synthesized via Ullmann-type cross-coupling reactions , leveraging palladium or copper catalysts. For example:
- A modified Ullmann protocol involves reacting carbazole derivatives with dibenzothiophene dihalides (e.g., 2,8-dibromodibenzothiophene) in the presence of CuCl₂ , Ag₂CO₃ , and 18-crown-6 as a phase-transfer catalyst. Reaction conditions include heating in polar aprotic solvents (e.g., DMPU) at 140°C for 48 hours .
- Alternative routes use Buchwald-Hartwig amination with Pd catalysts for higher regioselectivity, though yields may vary depending on steric hindrance from the carbazole substituents .
Key Characterization: Post-synthesis, purity is confirmed via ¹H/¹³C NMR , HPLC , and mass spectrometry . Crystallinity is assessed using single-crystal XRD (e.g., SHELX programs ).
Basic: Which characterization techniques are essential for verifying the structural integrity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Resolves molecular geometry, confirming the planar dibenzothiophene core and carbazole substituent angles. SHELX software is commonly used for refinement .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability (e.g., 0.5% weight loss at 400°C, as seen in related carbazole-pyridine derivatives ).
- Photoluminescence (PL) Spectroscopy: Measures emission spectra (e.g., in CH₂Cl₂, λₑₘ ≈ 410 nm for analogous structures ).
- Cyclic Voltammetry (CV): Determines HOMO/LUMO levels, critical for OLED applications .
Basic: What are the primary applications of this compound in organic electronics?
Methodological Answer:
This compound is a bipolar host material in OLEDs, facilitating both hole and electron transport. Key roles include:
- Emissive layer optimization: Its high triplet energy (~2.8 eV) prevents energy back-transfer to dopants, enhancing device efficiency .
- Thermal stability: Maintains structural integrity under device operation temperatures (TGA data supports stability up to 400°C ).
- Hybrid device integration: Used in tandem with TADF (thermally activated delayed fluorescence) emitters for white OLEDs, as demonstrated in multilayer architectures .
Advanced: How does annealing temperature influence the optical properties of thin films of this compound in OLEDs?
Methodological Answer:
Annealing modifies molecular packing and film morphology , directly impacting device performance:
- Optimal Temperature Range: Studies on analogous carbazole derivatives (e.g., 2,6-bis(3-carbazolylphenyl)pyridine) show that annealing at 120–150°C reduces amorphous regions, enhancing PL intensity by 15–20% .
- Morphology Analysis: Use atomic force microscopy (AFM) to monitor surface roughness and grazing-incidence XRD (GI-XRD) to assess crystallinity changes post-annealing. Contradictions in reported PL spectra often arise from variations in annealing protocols .
Advanced: What experimental strategies can resolve discrepancies in reported photoluminescence quantum yields (PLQY)?
Methodological Answer:
PLQY variations (~50–70% in literature) stem from:
- Sample Preparation: Ensure consistent film thickness (via spin-coating parameters) and solvent purity (e.g., residual DMF quenches emission).
- Environmental Control: Measure PL under inert conditions (N₂ glovebox) to exclude oxygen-induced quenching .
- Comparative Studies: Use internal standards (e.g., Coumarin 6) for calibration .
- Advanced Spectroscopy: Time-resolved PL and transient absorption spectroscopy differentiate radiative vs. non-radiative decay pathways .
Advanced: How can researchers optimize charge transport properties through molecular design?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., cyano, pyridine) to the dibenzothiophene core to lower LUMO levels, enhancing electron mobility .
- Steric Modulation: Bulky tert-butyl groups on carbazole improve solubility and reduce aggregation, balancing charge transport .
- Computational Screening: DFT calculations predict charge carrier mobility by analyzing reorganization energies (λ) and transfer integrals (J) .
- Device Testing: Fabricate hole-only/electron-only devices to isolate transport properties, using Space-Charge-Limited Current (SCLC) models for quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
